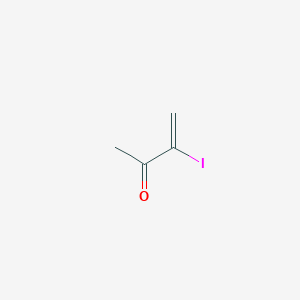![molecular formula C16H13N5O B12601279 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-81-7](/img/structure/B12601279.png)
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the indole moiety, followed by the construction of the pyrazolo[3,4-b]pyridine ring system
Formation of Indole Moiety: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of Pyrazolo[3,4-b]pyridine Ring: This step often involves cyclization reactions using appropriate precursors and catalysts.
Introduction of Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolo[3,4-b]pyridine rings, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
Uniqueness
4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its specific structural features that allow it to interact with tubulin in a distinct manner. Its combination of indole and pyrazolo[3,4-b]pyridine rings provides a unique scaffold for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
918132-81-7 |
|---|---|
Molekularformel |
C16H13N5O |
Molekulargewicht |
291.31 g/mol |
IUPAC-Name |
4-(4-methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H13N5O/c1-8-3-2-4-12-14(8)10(6-18-12)9-5-13(15(17)22)20-16-11(9)7-19-21-16/h2-7,18H,1H3,(H2,17,22)(H,19,20,21) |
InChI-Schlüssel |
WZOSQXBWBJEURF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC=C2C3=CC(=NC4=C3C=NN4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



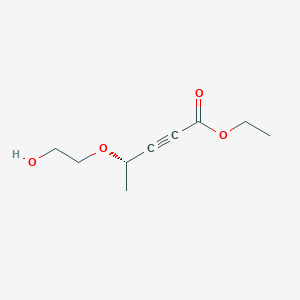
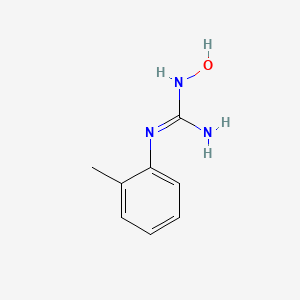
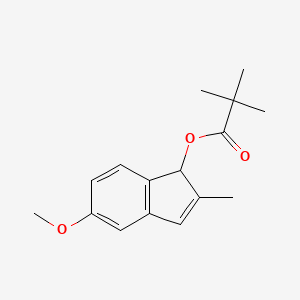
![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)
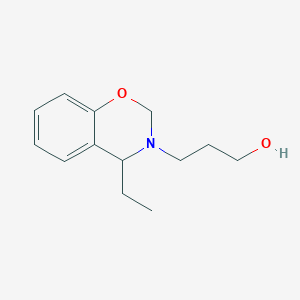
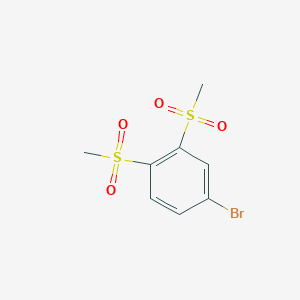
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
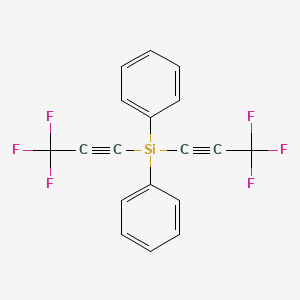

![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
